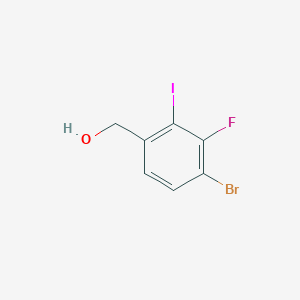

4-Bromo-3-fluoro-2-iodobenzyl alcohol

Description

4-Bromo-3-fluoro-2-iodobenzyl alcohol (molecular formula: C₇H₅BrFIO) is a polyhalogenated benzyl alcohol derivative featuring bromine, fluorine, and iodine substituents at the 4-, 3-, and 2-positions of the benzene ring, respectively. This compound’s structural complexity arises from the unique combination of halogens, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(4-bromo-3-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUELEOZDZNAQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzyl alcohol derivatives. For instance, the bromination and iodination of 3-fluorobenzyl alcohol can be achieved using bromine and iodine reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized halogenation processes using catalysts to enhance yield and selectivity. For example, zinc bromide can be used as a catalyst in the bromination step .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-iodobenzyl alcohol undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the alcohol group to an alkane.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substitution reactions can yield various substituted benzyl alcohols.

- Oxidation reactions produce benzaldehydes or benzoic acids.

- Reduction reactions result in dehalogenated benzyl alcohols or alkanes.

Scientific Research Applications

4-Bromo-3-fluoro-2-iodobenzyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific halogenation patterns for enhanced efficacy.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzyl alcohol depends on its specific application. In chemical reactions, the halogen atoms and alcohol group play crucial roles in determining reactivity and selectivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. In biological systems, the halogen atoms may influence the compound’s interaction with molecular targets, such as enzymes or receptors, affecting its biological activity.

Comparison with Similar Compounds

Structural and Molecular Attributes

The table below compares key attributes of 4-bromo-3-fluoro-2-iodobenzyl alcohol with structurally similar halogenated benzyl alcohols:

*Calculated based on atomic weights (Br: 79.904, F: 18.998, I: 126.90).

Halogen Effects on Properties

- Electronic Effects: Fluorine’s electronegativity (3.98) withdraws electron density, reducing the electron-richness of the benzene ring, which may influence nucleophilic substitution reactivity .

- Solubility: Fluorine and hydroxyl groups improve water solubility via hydrogen bonding, but iodine’s hydrophobic nature counteracts this, making this compound less water-soluble than its non-iodinated analogs .

- Stability :

- Iodine’s weaker C-I bond (compared to C-Br or C-F) may render the compound more reactive under thermal or photolytic conditions .

Biological Activity

4-Bromo-3-fluoro-2-iodobenzyl alcohol is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

The molecular formula of this compound is CHBrFIO, with a molecular weight of approximately 328.00 g/mol. The presence of halogen atoms significantly influences its chemical reactivity, allowing for various substitution and oxidation reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFIO |

| Molecular Weight | 328.00 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The halogen atoms can enhance binding affinity to proteins and enzymes, potentially leading to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting their normal function. For instance, compounds with similar structures have shown kinase inhibitory activity, which is crucial for cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The unique arrangement of halogens in this compound may enhance its effectiveness against bacterial strains.

Research Findings

- Anticancer Properties :

-

Selectivity in Biological Activity :

- Research has demonstrated that compounds with similar halogenation patterns can exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, studies on related compounds showed low nanomolar inhibitory activities against specific enzymes linked to cancer progression .

-

Potential for Drug Development :

- The compound is being investigated as a precursor for synthesizing pharmaceuticals due to its ability to undergo various chemical transformations while retaining biological activity. This makes it a valuable intermediate in the development of new therapeutic agents.

Case Study 1: Antimicrobial Evaluation

A recent evaluation assessed the antimicrobial efficacy of several halogenated benzyl alcohols, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving various human cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth effectively at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzyl alcohols:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, anticancer potential | Unique halogen arrangement enhances reactivity |

| 2-Bromo-3-fluoro-4-iodobenzyl alcohol | Moderate antimicrobial activity | Different halogen positioning affects potency |

| 4-Bromo-3-iodobenzyl alcohol | Limited studies on biological activity | Lacks fluorine; potentially less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.